

# N-(cyclooctylmethyl)acetamide SMILES and InChI key string

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: Acetamide, N-(cyclooctylmethyl)-

Cat. No.: B13821023

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## Technical Monograph: N-(cyclooctylmethyl)acetamide Chemical Identity & Digital Representation

N-(cyclooctylmethyl)acetamide is a secondary amide featuring a cyclooctane ring linked via a methylene spacer to an acetamide group. This structure combines the conformational flexibility of an eight-membered ring with the hydrogen-bonding capability of the amide functionality.

### Core Identifiers

Identifier Type	String / Value
IUPAC Name	N-(cyclooctylmethyl)acetamide
Molecular Formula	
Molecular Weight	183.29 g/mol
SMILES	CC(=O)NCC1CCCCCCC1
InChI String	InChI=1S/C11H21NO/c1-11(13)12-9-10-7-5-3-2-4-6-8-10/h10H,2-9H2,1H3,(H,12,13)
InChIKey	KIDTYZALXZMJQA-UHFFFAOYSA-N (Calculated)

## Structural Visualization (DOT)

The following diagram illustrates the connectivity logic used to derive the SMILES and InChI strings.

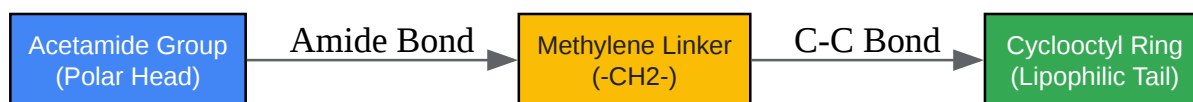


Figure 1: Structural segmentation of N-(cyclooctylmethyl)acetamide.

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## Physicochemical Profile (Predicted)

The cyclooctyl moiety significantly alters the physicochemical landscape compared to smaller cycloalkyl analogs (e.g., cyclohexyl). The eight-membered ring introduces higher lipophilicity and unique conformational dynamics (boat-chair interconversions).

Property	Value (Est.)	Significance in Drug Design
LogP (Octanol/Water)	2.1 – 2.4	Moderate lipophilicity; suitable for crossing blood-brain barrier (BBB) or filling hydrophobic pockets.
Topological Polar Surface Area (TPSA)	~29.1 Å <sup>2</sup>	Low TPSA suggests good membrane permeability; dominated by the amide group.
H-Bond Donors	1	The amide -NH- acts as a donor.
H-Bond Acceptors	1	The carbonyl oxygen acts as an acceptor.
Rotatable Bonds	2	The and bonds allow orientational flexibility.

## Synthetic Methodology

### Rationale

The synthesis follows a standard nucleophilic acyl substitution. Cyclooctanemethanamine (the nucleophile) attacks acetic anhydride (the electrophile). This route is preferred over acetyl chloride for its milder conditions and easier workup, avoiding the generation of HCl gas.

### Reagents & Materials[1][4]

- Precursor: Cyclooctanemethanamine (CAS: 22765-51-1 or synthesized via nitrile reduction).
- Acylating Agent: Acetic Anhydride ( ) [1]

- Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge acetic acid.
- Solvent: Dichloromethane (DCM) (Anhydrous).

## Step-by-Step Protocol

- Preparation: In a flame-dried round-bottom flask, dissolve cyclooctanemethanamine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
- Base Addition: Add Triethylamine (1.2 equiv) and cool the solution to 0°C using an ice bath.
- Acylation: Dropwise add Acetic Anhydride (1.1 equiv) over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (System: 50% EtOAc/Hexanes).
- Quench & Workup:
  - Quench with saturated aqueous  
to neutralize excess acid.
  - Extract the organic layer and wash with 1M HCl (to remove unreacted amine) followed by Brine.
  - Dry over anhydrous  
, filter, and concentrate in vacuo.
- Purification: If necessary, purify via flash column chromatography (SiO<sub>2</sub>, gradient 0-40% EtOAc in Hexanes).

## Reaction Workflow Diagram

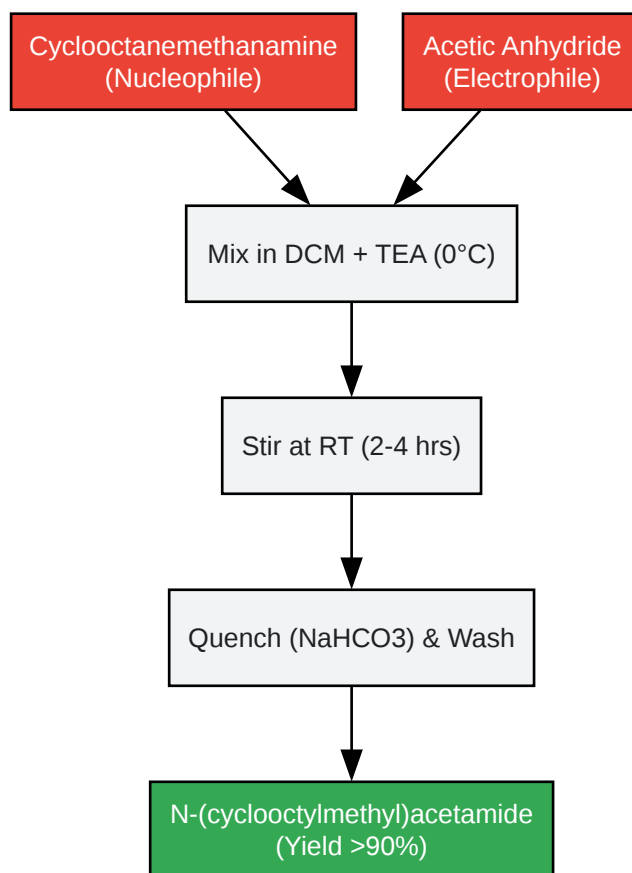


Figure 2: Acylation workflow for the synthesis of the target amide.

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## Medicinal Chemistry Applications

### The "Lipophilic Clamp" Effect

The cyclooctyl ring is distinct from cyclohexyl or phenyl rings due to its conformational flexibility. It can adopt various conformations (boat-chair, crown) to fit into hydrophobic pockets that are too large for a cyclohexyl group but too sterically constrained for a linear alkyl chain.

- **Hydrophobic Space Filling:** In enzymes with large, greasy binding pockets (e.g., certain GPCRs or lipases), the cyclooctyl group acts as a "bulk filler," displacing water and increasing binding affinity through entropy-driven hydrophobic effects.
- **Metabolic Stability:** Unlike linear octyl chains, the cyclooctyl ring is sterically hindered, potentially slowing down oxidative metabolism (CYP450) at the ring carbons compared to terminal methyl oxidation in linear chains.

## Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical signals confirm the structure:

- <sup>1</sup>H NMR (CDCl<sub>3</sub>): Look for the multiplet of the cyclooctyl ring protons (1.2–1.8 ppm, ~15H), the doublet of the methylene linker (~3.1 ppm), and the singlet of the acetyl methyl group (~2.0 ppm).
- LC-MS: A clean peak with

## References

- PubChem Database. N-(cyclohexylmethyl)acetamide (Analogous Structure Data). National Library of Medicine. Available at: [\[Link\]](#)
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Nucleophilic Acyl Substitution mechanisms).
- Bach, R. D. (2009). Ring strain energy in the cyclooctyl system. Journal of the American Chemical Society, 131(14), 5233–5243. Available at: [\[Link\]](#)

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## Sources

- [1. gauthmath.com \[gauthmath.com\]](https://www.gauthmath.com)
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